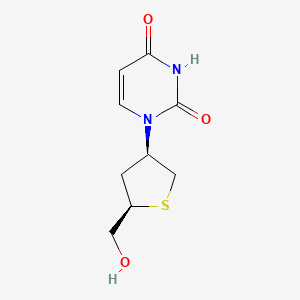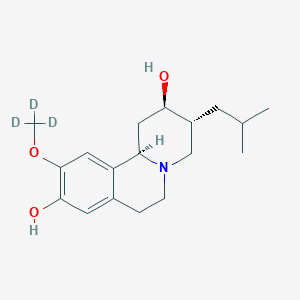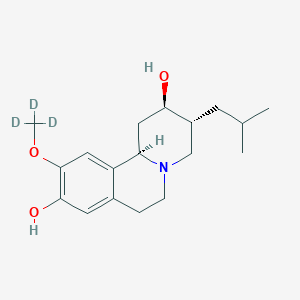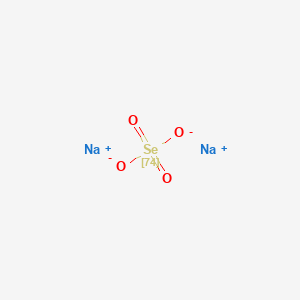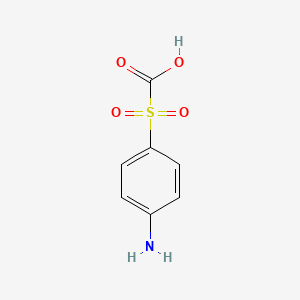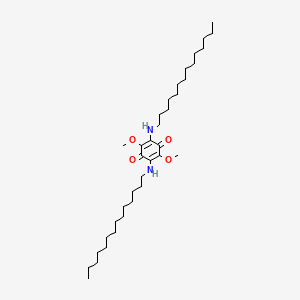
2,5-Dimethoxy-3,6-bis(tetradecylamino)benzo-1,4-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethoxy-3,6-bis(tetradecylamino)benzo-1,4-quinone: is a synthetic organic compound with the molecular formula C36H66N2O4 and a molecular weight of 590.92 g/mol This compound is characterized by its unique structure, which includes two methoxy groups and two tetradecylamino groups attached to a benzoquinone core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-3,6-bis(tetradecylamino)benzo-1,4-quinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzoquinone core, which is then functionalized with methoxy groups.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions:
Oxidation: 2,5-Dimethoxy-3,6-bis(tetradecylamino)benzo-1,4-quinone can undergo oxidation reactions, where the quinone core is further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone core to hydroquinone derivatives, which may exhibit different chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Higher oxidation state quinones.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: The compound can act as a catalyst in organic reactions, facilitating various chemical transformations.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biology:
Biochemical Studies: The compound is used to study redox reactions and electron transfer processes in biological systems.
Drug Development: It serves as a lead compound for the development of new pharmaceuticals with potential therapeutic applications.
Medicine:
Antioxidant Research: The compound’s redox properties make it a candidate for studying antioxidant mechanisms and developing antioxidant therapies.
Cancer Research: It is investigated for its potential anticancer properties due to its ability to modulate cellular redox states.
Industry:
Dye and Pigment Production: The compound is used in the synthesis of dyes and pigments with specific color properties.
Polymer Chemistry: It is incorporated into polymers to enhance their stability and performance.
作用机制
The mechanism of action of 2,5-Dimethoxy-3,6-bis(tetradecylamino)benzo-1,4-quinone involves its redox properties. The compound can undergo reversible oxidation and reduction, allowing it to participate in electron transfer processes. This redox cycling can generate reactive oxygen species (ROS), which can modulate various cellular pathways. The molecular targets include enzymes involved in redox regulation and signaling pathways that control cell proliferation and apoptosis .
相似化合物的比较
- 2,5-Dimethoxy-3,6-bis(decylamino)benzo-1,4-quinone
- 2,5-Dimethoxy-3,6-bis(octylamino)benzo-1,4-quinone
- 2,5-Dimethoxy-3,6-bis(hexylamino)benzo-1,4-quinone
Comparison:
- Chain Length: The primary difference lies in the length of the alkyl chain attached to the amino groups. Longer chains, like tetradecyl, can influence the compound’s solubility and interaction with biological membranes.
- Chemical Properties: The presence of different alkyl chains can affect the compound’s reactivity and stability.
- Applications: While all these compounds share similar redox properties, their specific applications may vary based on their chemical and physical properties .
属性
CAS 编号 |
28293-21-2 |
|---|---|
分子式 |
C36H66N2O4 |
分子量 |
590.9 g/mol |
IUPAC 名称 |
2,5-dimethoxy-3,6-bis(tetradecylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C36H66N2O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-37-31-33(39)36(42-4)32(34(40)35(31)41-3)38-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h37-38H,5-30H2,1-4H3 |
InChI 键 |
YOXAYLVVIUYINW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCNC1=C(C(=O)C(=C(C1=O)OC)NCCCCCCCCCCCCCC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


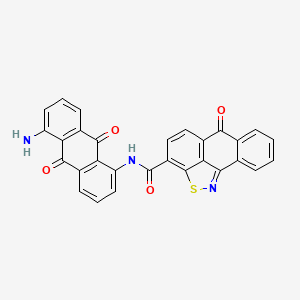
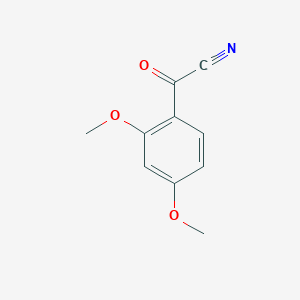
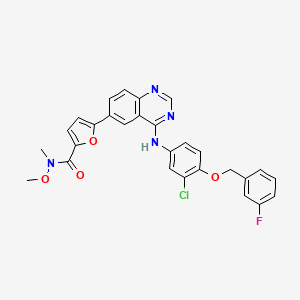
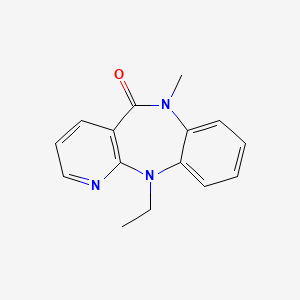
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)
